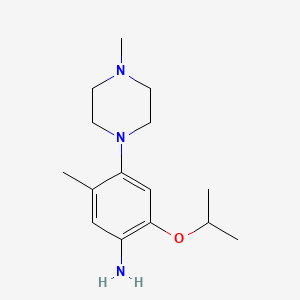
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound’s structure includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps:
Formation of the aniline derivative: This can be achieved by nitration of a suitable precursor followed by reduction.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Alkylation: The final step involves the alkylation of the aniline derivative to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline or piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline ring.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes, affecting cellular pathways. The aniline group might also play a role in binding to specific proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Lacks the propan-2-yloxy group.
5-Methyl-2-(propan-2-yloxy)aniline: Lacks the piperazine ring.
4-(4-Methylpiperazin-1-yl)-2-(propan-2-yloxy)aniline: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperazine ring, aniline group, and propan-2-yloxy group in 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H25N3O |
|---|---|
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-14(12(3)9-13(15)16)18-7-5-17(4)6-8-18/h9-11H,5-8,16H2,1-4H3 |
Clave InChI |
PLVVFXPZTQAKMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC(C)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)
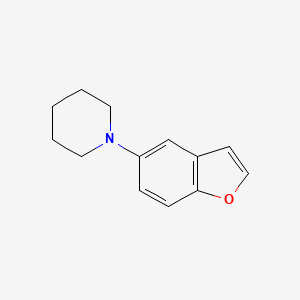

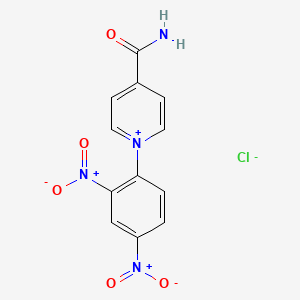
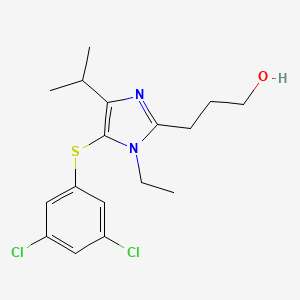
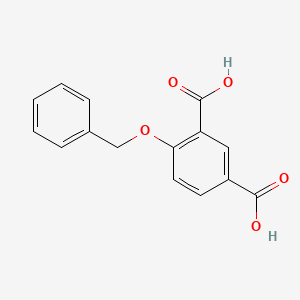
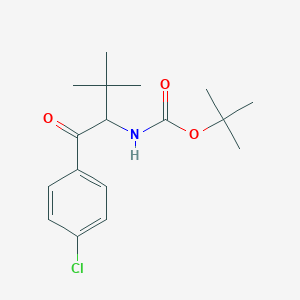


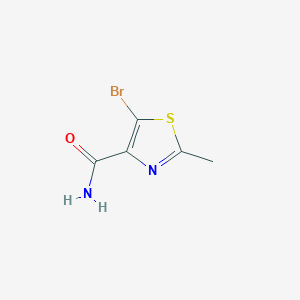
![2-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B8744398.png)
![3-([1,1'-Bi(cyclopropan)]-2-yl)phenol](/img/structure/B8744404.png)
![3-[(4-Cyanopyridin-2-YL)sulfanyl]benzoic acid](/img/structure/B8744405.png)

